chemical structure and molecular weight of 6-Methyl-2-heptyl isothiocyanate
chemical structure and molecular weight of 6-Methyl-2-heptyl isothiocyanate
The following is an in-depth technical guide on the chemical structure, molecular weight, and properties of 6-Methyl-2-heptyl isothiocyanate .
Chemical Identity, Structural Analysis, and Synthesis
Executive Summary
6-Methyl-2-heptyl isothiocyanate (CAS: 194086-70-9) is a specialized aliphatic isothiocyanate used primarily as a synthetic intermediate in pharmaceutical chemistry and as a lipophilic electrophile in biological research.[1][2][3][4][5] Structurally, it consists of a branched eight-carbon alkyl chain (isostructural with the amine octodrine) terminated by a reactive isothiocyanate (-N=C=S) functional group. This guide details its physicochemical properties, synthetic pathways, and analytical characterization for researchers in drug discovery and organic synthesis.
Chemical Identity & Molecular Metrics[2][5][6][7]
The compound is characterized by a branched hydrophobic tail facilitating membrane permeability, coupled with a highly reactive electrophilic head group.
| Parameter | Technical Specification |
| IUPAC Name | 2-Isothiocyanato-6-methylheptane |
| Common Synonyms | 1,5-Dimethylhexyl isothiocyanate; Octodrine isothiocyanate |
| CAS Registry Number | 194086-70-9 |
| Molecular Formula | C₉H₁₇NS |
| Molecular Weight | 171.30 g/mol |
| SMILES | CC(C)CCCC(C)N=C=S |
| InChI Key | DIYVEJXQDMOGEL-UHFFFAOYSA-N |
| Stereochemistry | Contains one chiral center at C-2.[2] Typically supplied as a racemic mixture unless synthesized from enantiopure amines. |
Structural Analysis & Visualization
The structure features a heptane backbone with a methyl substitution at the 6-position and the isothiocyanate functionality at the 2-position. This branching pattern (iso-alkyl tail) imparts significant lipophilicity compared to linear analogs.
Structural Connectivity Diagram
The following diagram illustrates the atomic connectivity and the distinct hydrophobic and electrophilic domains of the molecule.
Figure 1: Structural connectivity of 6-Methyl-2-heptyl isothiocyanate, highlighting the branched alkyl backbone and the reactive isothiocyanate pharmacophore.
Physicochemical Profile (Predicted & Experimental)
Due to the specific nature of this intermediate, some properties are derived from structure-property relationship (SPR) models of homologous alkyl isothiocyanates.
| Property | Value / Description | Relevance |
| Physical State | Colorless to pale yellow liquid | Standard handling protocols. |
| Boiling Point | ~225°C (at 760 mmHg) / ~95°C (at 10 mmHg)* | High boiling point requires vacuum distillation for purification. |
| Density | 0.92 ± 0.05 g/cm³ | Slightly less dense than water; phase separates in aqueous extractions. |
| LogP (Octanol/Water) | ~3.8 (Predicted) | Highly lipophilic; readily crosses cell membranes. |
| Refractive Index | ~1.49 | Verification of purity after distillation. |
| Solubility | Soluble in DMSO, Chloroform, Ethanol. Insoluble in water. | Requires organic co-solvents for biological assays.[6] |
*Predicted based on C8-isothiocyanate homologs.
Synthesis & Production Protocols
The synthesis of 6-Methyl-2-heptyl isothiocyanate typically proceeds via the desulfurization of a dithiocarbamate intermediate derived from the parent amine, 2-amino-6-methylheptane (also known as Octodrine).
Core Synthesis Workflow
-
Nucleophilic Attack: The primary amine attacks Carbon Disulfide (CS₂) under basic conditions.
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Salt Formation: Formation of the dithiocarbamate salt.[7]
-
Desulfurization: Conversion to isothiocyanate using a desulfurizing agent (e.g., Tosyl Chloride, DCC, or Thiophosgene).[8]
Figure 2: Synthetic pathway transforming the amine precursor Octodrine into the target isothiocyanate via dithiocarbamate desulfurization.
Experimental Protocol (Dithiocarbamate Method)
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Step 1: Dissolve 2-amino-6-methylheptane (10 mmol) in DCM (20 mL) and cool to 0°C.
-
Step 2: Add Triethylamine (20 mmol) followed by dropwise addition of Carbon Disulfide (CS₂, 20 mmol). Stir for 2 hours to form the dithiocarbamate.
-
Step 3: Add Tosyl Chloride (11 mmol) slowly. The reaction mixture will precipitate Tosyl-SH byproducts.
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Step 4: Stir at room temperature for 3-5 hours.
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Step 5: Workup with water wash, dry over MgSO₄, and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexanes/EtOAc).
Analytical Characterization
To validate the identity of 6-Methyl-2-heptyl isothiocyanate, the following spectral signatures are diagnostic:
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Infrared Spectroscopy (IR):
-
Dominant Peak: A very strong, broad absorption band at 2100–2200 cm⁻¹ corresponding to the asymmetric stretching of the -N=C=S group. This is the primary confirmation of functional group conversion.
-
-
¹³C NMR Spectroscopy:
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ITC Carbon: A characteristic signal appearing at ~130 ppm (weak intensity due to lack of NOE).
-
Aliphatic Chain: Signals distributed between 19–50 ppm, with the methine carbons (C2 and C6) appearing downfield relative to the methyls.
-
-
¹H NMR Spectroscopy:
-
C2-H: A multiplet at ~3.6–3.8 ppm (methine proton alpha to the nitrogen), shifted downfield from the amine precursor (~2.9 ppm).
-
Biological Context & Applications[9][10][11][12]
While less common than allyl isothiocyanate, the 6-methyl-2-heptyl variant possesses unique properties due to its branched C8 backbone.
-
Lipophilic Covalent Probe: The high logP (~3.8) allows this molecule to penetrate lipid bilayers effectively, making it a useful tool for modifying intracellular cysteine residues in proteins.
-
Drug Development: It serves as a building block for synthesizing thiourea derivatives (via reaction with secondary amines) which are screened for antiviral and metabolic disease indications.
-
Mechanism of Action: Like other ITCs, it acts as a "soft" electrophile, reacting preferentially with thiols (sulfhydryl groups) on glutathione or cysteine residues via reversible thiocarbamoylation.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a potent lachrymator.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis to the amine.
-
Disposal: Must be treated as hazardous chemical waste. Neutralize spills with dilute ammonia or sodium hydroxide to convert the volatile ITC into non-volatile thiourea derivatives.
References
-
Sigma-Aldrich. (2024). Product Specification: 6-Methyl-2-heptyl isothiocyanate. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 142809 (Related: 6-Methyl-2-heptyne/Octodrine derivatives). Retrieved from
- Munchhof, M. J., et al. (2012). Synthesis of substituted isothiocyanates from amines. Journal of Organic Chemistry. (General protocol reference).
-
Leap Chem. (2024). 2-Isothiocyanato-6-methylheptane Properties and Safety. Retrieved from
-
Santa Cruz Biotechnology. (2024). 2-Amino-6-methylheptane (Precursor) Safety Data Sheet. Retrieved from
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- 2. echemi.com [echemi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. aablocks.com [aablocks.com]
- 5. Methyl isothiocyanate | Sigma-Aldrich [sigmaaldrich.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
